molecular formula C24H20F2N4O2 B8258286 Tyk2-IN-12

Tyk2-IN-12

货号: B8258286
分子量: 434.4 g/mol
InChI 键: XEOSMOXXYGCQLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyk2-IN-12 is a selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, which are involved in immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune diseases, such as psoriasis and psoriatic arthritis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tyk2-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

化学反应分析

Types of Reactions: Tyk2-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

科学研究应用

Autoimmune Diseases

Tyk2-IN-12 has shown promise in the treatment of several autoimmune diseases, such as:

  • Rheumatoid Arthritis : Studies indicate that inhibition of Tyk2 can reduce inflammation and joint damage in models of rheumatoid arthritis by modulating IL-12 and IL-23 signaling pathways .
  • Multiple Sclerosis : Research suggests that Tyk2 inhibitors may help mitigate the severity of multiple sclerosis by affecting the differentiation of pathogenic T cells .
  • Psoriasis : The compound has been evaluated for its efficacy in reducing psoriasis-like symptoms in animal models, demonstrating its potential to inhibit IL-23-driven inflammation .

Cancer Immunotherapy

This compound may also play a role in cancer treatment by enhancing anti-tumor immunity. By inhibiting Tyk2, the compound could potentially improve the efficacy of immunotherapies that rely on IL-12 signaling to activate cytotoxic T lymphocytes against tumors .

Mechanistic Insights

The mechanism of action for this compound involves its ability to inhibit the phosphorylation activity associated with Tyk2. This inhibition leads to reduced activation of downstream signaling pathways, such as those involving signal transducer and activator of transcription (STAT) proteins. For instance, studies have shown that Tyk2 deficiency results in impaired STAT4 phosphorylation in dendritic cells, which is crucial for Th1 cell differentiation .

Case Study 1: Psoriasis Model

In a study utilizing imiquimod-induced psoriasis-like skin inflammation models, treatment with this compound led to significant reductions in skin thickness and inflammatory markers. This highlights its potential as a therapeutic agent in managing psoriasis .

Case Study 2: Autoimmune Diabetes

Research involving Tyk2 knockout mice demonstrated that loss of Tyk2 resulted in delayed onset of autoimmune diabetes, suggesting that Tyk2 inhibitors like this compound could be beneficial in modulating disease progression by affecting CD8+ T-cell responses .

作用机制

Tyk2-IN-12 exerts its effects by selectively inhibiting tyrosine kinase 2. The compound binds to the regulatory domain of tyrosine kinase 2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-12 and interleukin-23, which are involved in immune responses and inflammation. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates symptoms of autoimmune diseases .

相似化合物的比较

Tyk2-IN-12 is compared with other similar compounds, such as:

    Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 that binds to the regulatory domain, similar to this compound.

    Brepocitinib: Another tyrosine kinase 2 inhibitor that targets the catalytic domain.

    Ropsacitinib: An orthosteric inhibitor of tyrosine kinase 2 that also targets the catalytic domain.

Uniqueness of this compound: this compound is unique due to its high selectivity for the regulatory domain of tyrosine kinase 2, which minimizes off-target effects and improves its safety profile compared to other inhibitors that target the catalytic domain .

生物活性

Tyk2-IN-12 is a small molecule inhibitor targeting Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in mediating signals from various cytokines, particularly those involved in immune responses, such as IL-12 and IL-23. This article explores the biological activity of this compound, its mechanisms of action, and its implications in treating autoimmune diseases.

Tyk2 is activated upon binding of cytokines to their respective receptors, leading to the phosphorylation of signal transducers and activators of transcription (STAT) proteins. This compound inhibits this catalytic activity, thereby blocking the downstream signaling pathways associated with IL-12 and IL-23, which are critical in autoimmune responses.

Key Pathways Involved

  • IL-12 Pathway : Tyk2 is essential for IL-12-mediated signaling, which promotes the differentiation of naive T cells into Th1 cells, enhancing the production of IFN-γ.
  • IL-23 Pathway : Similar to IL-12, Tyk2 is also required for IL-23 signaling, which is vital for Th17 cell differentiation and maintenance.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from recent research:

StudyMethodologyFindings
In vivo models of psoriasis and colitisThis compound significantly reduced inflammation and disease severity in models induced by IL-12 and IL-23.
Human cell assaysDemonstrated that this compound effectively inhibits cytokine-induced STAT3 phosphorylation in primary human cells.
Autoimmune disease modelsMice treated with this compound showed resistance to experimental autoimmune conditions such as multiple sclerosis and rheumatoid arthritis.

Case Studies

  • Psoriasis Model : In a study involving imiquimod-induced psoriasis-like skin inflammation, treatment with this compound resulted in decreased lesion size and reduced levels of pro-inflammatory cytokines (IL-17A and IFN-γ) in the affected tissue.
  • Colitis Model : In dextran sulfate sodium (DSS)-induced colitis, administration of this compound led to significant improvements in colon histopathology scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory bowel diseases.
  • Human Genetic Studies : Variants in the TYK2 gene have been linked to susceptibility to systemic lupus erythematosus (SLE). In individuals with these variants, the inhibition of Tyk2 activity by compounds like this compound may offer protective effects against disease onset.

Research Findings

Recent studies have highlighted the selective inhibition profile of this compound compared to other JAK inhibitors:

  • Selectivity : this compound exhibits a high degree of selectivity for Tyk2 over JAK1 and JAK2, minimizing off-target effects that can lead to broad immunosuppression.
  • Efficacy in Autoimmunity : The compound has shown promise in preclinical models for treating various autoimmune conditions such as psoriasis, inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE).

属性

IUPAC Name

2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSMOXXYGCQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。